1-(5-Oxaspiro[3.5]nonan-8-yl)cyclopropane-1-sulfonyl chloride
Description
1-(5-Oxaspiro[35]nonan-8-yl)cyclopropane-1-sulfonyl chloride is a complex organic compound characterized by its unique spirocyclic structure
Properties
Molecular Formula |
C11H17ClO3S |
|---|---|
Molecular Weight |
264.77 g/mol |
IUPAC Name |
1-(5-oxaspiro[3.5]nonan-8-yl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H17ClO3S/c12-16(13,14)11(5-6-11)9-2-7-15-10(8-9)3-1-4-10/h9H,1-8H2 |
InChI Key |
ISCYCEQRKMGMHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)CC(CCO2)C3(CC3)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-Oxaspiro[35]nonan-8-yl)cyclopropane-1-sulfonyl chloride typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form .
Chemical Reactions Analysis
1-(5-Oxaspiro[3.5]nonan-8-yl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids under specific conditions.
Cyclization Reactions: The spirocyclic structure allows for potential cyclization reactions, which can lead to the formation of more complex ring systems.
Common reagents used in these reactions include strong bases, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate . The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-(5-Oxaspiro[3.5]nonan-8-yl)cyclopropane-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Material Science: It can be used in the synthesis of novel polymers and materials with specific properties, such as enhanced thermal stability and mechanical strength.
Mechanism of Action
The mechanism of action of 1-(5-Oxaspiro[3.5]nonan-8-yl)cyclopropane-1-sulfonyl chloride involves its interaction with various molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity allows the compound to modify the function of enzymes and receptors, potentially leading to therapeutic effects .
Comparison with Similar Compounds
1-(5-Oxaspiro[3.5]nonan-8-yl)cyclopropane-1-sulfonyl chloride can be compared with other spirocyclic sulfonyl chlorides, such as:
1-(5-Oxaspiro[3.5]nonan-8-yl)cyclopropanamine: This compound shares a similar spirocyclic core but differs in the functional groups attached, leading to different reactivity and applications.
N-(5-oxaspiro[3.5]nonan-8-yl)-N’-phenylpropane-1,3-diamine: Another related compound with a spirocyclic structure, used in different chemical and biological contexts.
The uniqueness of 1-(5-Oxaspiro[3.5]nonan-8-yl)cyclopropane-1-sulfonyl chloride lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
